Glycoursodeoxycholic acid (GUDCA) is a secondary bile acid, [] primarily produced from the metabolism of ursodeoxycholic acid (UDCA) by intestinal bacteria. [, , , ] GUDCA is classified as a hydrophilic bile acid and is known for its cytoprotective properties, [, ] often contrasting with the damaging effects of hydrophobic bile acids. [] GUDCA plays a significant role in scientific research, particularly in understanding bile acid metabolism, [] gut microbiota interactions, [, , ] and its potential therapeutic applications in various diseases. [, , , , , , , , , , , , , ]
Glycoursodeoxycholic acid is classified as an acyl glycine and a bile acid-glycine conjugate. It is primarily produced in the liver through the conjugation of deoxycholic acid with glycine. Deoxycholic acid itself is a secondary bile acid formed by the bacterial metabolism of primary bile acids in the intestine. The enzymatic activity of gut microbiota facilitates this conversion, leading to the formation of glycoursodeoxycholic acid in the colonic environment .
The synthesis of glycoursodeoxycholic acid involves several steps, typically starting from cholic acid or deoxycholic acid. The following outlines common methods used for its synthesis:
The molecular formula for glycoursodeoxycholic acid is . Its structure consists of a steroid nucleus typical of bile acids with additional functional groups that facilitate its solubility and biological activity. Key features include:
Glycoursodeoxycholic acid participates in several biochemical reactions:
Glycoursodeoxycholic acid exerts its effects primarily through interactions with bile acid receptors:
Glycoursodeoxycholic acid exhibits several notable physical and chemical properties:
These properties are essential for its function within biological systems and therapeutic applications.
Glycoursodeoxycholic acid has several scientific applications:
Glycoursodeoxycholic acid (GUDCA) is a secondary bile acid conjugate formed through the glycination of ursodeoxycholic acid (UDCA) in hepatocytes. As a component of the enterohepatic circulation system, it plays critical roles in lipid emulsification, metabolic signaling, and cellular homeostasis. Its discovery and characterization have reshaped understanding of bile acid diversity and physiological impact beyond digestion.
Glycoursodeoxycholic acid (C₂₆H₄₃NO₅; molecular weight 449.62 g/mol) is a trihydroxy bile acid characterized by a steroid nucleus with four fused rings (three cyclohexane and one cyclopentane) conjugated to glycine at the C-24 carboxyl position [3] [9]. The hydroxyl groups occupy 3α, 7β stereochemical orientations, distinguishing it from other bile acids like glycodeoxycholic acid (7α-hydroxy) [3] [8]. This β-configuration at C-7 enhances hydrogen-bonding capacity and influences micelle formation dynamics.
The glycine moiety confers greater hydrophilicity than unconjugated UDCA, evidenced by a lower calculated partition coefficient (logP). This amphiphilicity enables surfactant behavior, with critical micellar concentration values between 2–6 mM [8]. X-ray crystallography confirms a rigid tetracyclic scaffold measuring ~20 Å in length and ~7 Å in diameter, while the glycine-conjugated side chain provides conformational flexibility for receptor binding [8].
Table 1: Structural Characteristics of Glycoursodeoxycholic Acid
Property | Specification |
---|---|
Systematic IUPAC Name | N-[(3α,5β,7β)-3,7-Dihydroxy-24-oxocholan-24-yl]glycine |
Molecular Formula | C₂₆H₄₃NO₅ |
Canonical SMILES | [H][C@@]12C@([H])CC[C@@]4(C)[C@@]1([H])CC[C@]4([H])C@(C)CCC(=O)NCC(=O)O |
Hydroxylation Sites | 3α, 7β |
Conjugation Position | C-24 carboxyl with glycine |
Amphiphilicity Index | High (lower than tauro-conjugates) |
Glycoursodeoxycholic acid originates through sequential host and microbial enzymatic transformations:
Metabolomic studies reveal decreased GUDCA in hyperglycemia and metabolic disorders, suggesting dysregulation of its biosynthesis or enterohepatic cycling [2] [7].
Table 2: Enzymes in Glycoursodeoxycholic Acid Biosynthesis
Enzyme | Function | Localization |
---|---|---|
Cholesterol 7α-hydroxylase | Rate-limiting step in bile acid synthesis | Liver ER |
3-oxo-Δ⁴-steroid 5β-reductase | 7β-epimerization of CDCA to UDCA | Liver cytosol |
Bile acid-CoA synthetase | Activates UDCA to UDCA-CoA | Peroxisomes |
Bile acid:amino acid transferase | Catalyzes glycine conjugation | Peroxisomes |
Bile acid research entered a transformative phase in the 20th century with the isolation of UDCA from black bear bile in 1902. Glycoursodeoxycholic acid was first characterized in the 1980s during investigations into bile acid conjugation kinetics [3]. Early studies focused on its physicochemical properties, particularly its role in cholesterol solubilization and micelle stability [8].
The 1990s saw pivotal advances when nuclear receptors (e.g., farnesoid X receptor) were identified as bile acid targets. Glycoursodeoxycholic acid gained prominence when metabolomic profiling revealed its depletion in metabolic disorders [2] [7]. The 2021 discovery of its endoplasmic reticulum stress-modulating activity established its therapeutic significance beyond lipid digestion [2] [6].
Glycoursodeoxycholic acid serves multifaceted biological functions:
Table 3: Documented Biological Functions of Glycoursodeoxycholic Acid
Physiological System | Function | Mechanism |
---|---|---|
Metabolic Homeostasis | Ameliorates insulin resistance | Inhibits hepatic ER stress pathways |
Gastrointestinal Tract | Modulates enteroendocrine signaling | Antagonizes intestinal farnesoid X receptor |
Nervous System | Attenuates neurotoxicity | Stabilizes mitochondrial cytochrome c oxidase |
Immune Regulation | Reduces lupus nephritis progression | Suppresses pro-inflammatory Escherichia-Shigella overgrowth |
Reproductive Health | Biomarker for gestational diabetes | Threshold effect at ≤0.07 nmol/mL serum |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7